2-(1H-吲哚-3-基)-1H-苯并咪唑

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

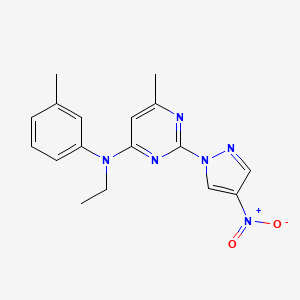

“2-(1H-indol-3-yl)-1H-benzimidazole” is a compound that belongs to the class of organic compounds known as 3-alkylindoles . These are compounds containing an indole moiety that carries an alkyl chain at the 3-position .

Synthesis Analysis

The synthesis of “2-(1H-indol-3-yl)-1H-benzimidazole” derivatives involves a chemoselective process . The methodology for the chemoselective synthesis of 2-(1H-indol-3-yl)-1H-benzo[d]imidazole derivatives is presented in the referenced paper .Molecular Structure Analysis

The molecular structure of “2-(1H-indol-3-yl)-1H-benzimidazole” has been analyzed using various techniques such as FTIR, 1H NMR, 13C NMR, and mass spectroscopy . Crystal structure and Hirshfeld surface analysis have also been performed .Chemical Reactions Analysis

The chemical reactions involving “2-(1H-indol-3-yl)-1H-benzimidazole” have been studied. For instance, it has been used in the synthesis of N-[2-(1H-indol-3-yl)ethyl]-2-(4-isobutylphenyl)propanamide .科学研究应用

降血压活性

2-(1H-吲哚-3-基)-1H-苯并咪唑衍生物已被探索其作为降压剂的潜力。研究表明,某些衍生物,例如涉及 5-硝基苯并咪唑和吲哚的衍生物,对血管紧张素 II 型 1 受体具有高亲和力,这对于控制高血压很重要。这些化合物已在动物模型中显示出平均血压 (MBP) 的显着降低,表明它们作为有效降压药的潜力 (Zhu et al., 2014) (Zhu et al., 2016)。

抗癌特性

已研究吲哚-3-取代-2-苯并咪唑的合成及其作为抗癌剂的功效。这些新化合物对包括白血病和乳腺癌在内的各种癌细胞系显示出有希望的结果,表明它们在肿瘤学中具有潜在的治疗用途 (Anwar et al., 2023)。

DNA拓扑异构酶I抑制

已发现苯并咪唑衍生物,包括1H-苯并咪唑,可抑制哺乳动物I型DNA拓扑异构酶。这种活性至关重要,因为它在DNA复制和细胞分裂中起作用,使这些化合物成为抗癌治疗的潜在候选者 (Alpan et al., 2007)。

抗菌活性

已合成2-(1H-苯并咪唑-2-基巯基)的一些衍生物并评估了它们的抗菌活性。这些化合物对各种细菌菌株显示出有效性,表明它们作为新型抗菌剂的潜力 (Karalı et al., 2004)。

抗炎活性

已合成并测试了几种苯并咪唑衍生物的抗炎活性。这些化合物已在动物模型中显示出减少炎症的有效反应,表明它们在治疗炎症性疾病中的潜在应用 (Bhor & Pawar, 2022)。

细胞毒活性

对新型 1-((吲哚-3-基)甲基)-1H-咪唑鎓盐的研究表明,它们对各种人类肿瘤细胞系具有潜在的细胞毒活性。这表明它们可能用于开发新的癌症疗法 (Xu et al., 2014)。

安全和危害

未来方向

Research on “2-(1H-indol-3-yl)-1H-benzimidazole” and its derivatives is ongoing, with a focus on their potential pharmacological applications . The synthesis of new compounds bearing the “2-(1H-indol-3-yl)-1H-benzimidazole” moiety and their biological screening is a strategy for the pharmacological evaluation of future drug candidates .

作用机制

Target of Action

Similar compounds such as (1h-indol-3-yl)-(2-mercapto-ethoxyimino)-acetic acid are known to target interleukin-2 .

Mode of Action

Related compounds have been shown to inhibit viral replication, suggesting that 2-(1h-indol-3-yl)-1h-1,3-benzodiazole may have similar antiviral properties .

Biochemical Pathways

Related compounds have been shown to inhibit the biosynthesis of mediators from arachidonic acid by selective or non-selective inhibition of cyclooxygenase (cox) enzymes .

Result of Action

Related compounds have been shown to have significant antiproliferative activities against all the cancer cell lines tested .

生化分析

Biochemical Properties

The biochemical properties of 2-(1H-indol-3-yl)-1H-1,3-benzodiazole are largely determined by its indole ring structure. Indoles are known to interact with a variety of enzymes, proteins, and other biomolecules

Cellular Effects

Indole derivatives have been found to exhibit various cellular effects, including the treatment of cancer cells, microbes, and different types of disorders in the human body .

Molecular Mechanism

Indole derivatives have been found to exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

Indole derivatives have been found to exhibit various temporal effects, including changes in their effects over time in laboratory settings .

Dosage Effects in Animal Models

Indole derivatives have been found to exhibit various dosage effects in animal models .

Metabolic Pathways

Indole derivatives have been found to be involved in various metabolic pathways .

Transport and Distribution

Indole derivatives have been found to be transported and distributed within cells and tissues in various ways .

Subcellular Localization

Indole derivatives have been found to localize in various subcellular compartments .

属性

IUPAC Name |

2-(1H-indol-3-yl)-1H-benzimidazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H11N3/c1-2-6-12-10(5-1)11(9-16-12)15-17-13-7-3-4-8-14(13)18-15/h1-9,16H,(H,17,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RCZFLAJLIRTRKX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CN2)C3=NC4=CC=CC=C4N3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H11N3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

233.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(3Z)-3-[(2-methylphenyl)methoxyimino]-1-phenylindol-2-one](/img/structure/B2683452.png)

![1-[4-Chloro-3-(trifluoromethyl)benzenesulfonyl]-3-({5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}oxy)azetidine](/img/structure/B2683455.png)

![N-(3-(1H-benzo[d]imidazol-2-yl)phenyl)-3-tosylpropanamide](/img/structure/B2683462.png)

![2-Chloro-5-[(4-chlorophenoxy)methyl]-1,3-thiazole](/img/structure/B2683466.png)

![ethyl 3-(4-isopropylphenyl)-5-(3-methoxy-1-methyl-1H-pyrazole-4-carboxamido)-4-oxo-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2683468.png)

![(E)-2-chloro-N-(3-ethylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2683471.png)

![8-Methyl-9-(p-tolyl)tetrazolo[1,5-c]thieno[3,2-e]pyrimidine](/img/structure/B2683472.png)